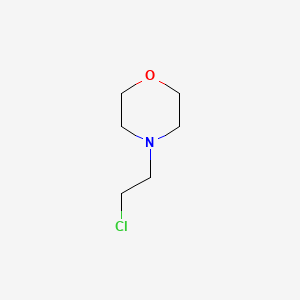

4-(2-Chloroethyl)morpholine

描述

Historical Context and Discovery in Chemical Sciences

While a singular moment of discovery for 4-(2-chloroethyl)morpholine is not prominently documented, its presence in chemical literature dates back to at least the mid-20th century. Research published in 1948 detailed its reactions with various nucleophiles, indicating it was already a known and accessible compound for synthetic chemists at the time. acs.org The parent heterocycle, morpholine (B109124), was named by Ludwig Knorr in the 19th century, who incorrectly postulated it was part of the structure of morphine. wikipedia.org

The synthesis of this compound and its hydrochloride salt can be achieved through several established routes. One common industrial method involves the dehydration of diethanolamine (B148213) with concentrated sulfuric acid to first produce morpholine, which can then be further reacted. wikipedia.org A more direct synthesis involves the reaction of 2-morpholinoethan-1-ol with a chlorinating agent like thionyl chloride. chemicalbook.com Another documented method is the reaction of morpholine with 2-chloroethanol (B45725) under acidic conditions. The free base form of this compound is typically a colorless to pale yellow liquid, while its hydrochloride salt is a white to off-white crystalline solid. cymitquimica.comcymitquimica.comacademicjournals.org The structure of the hydrochloride salt, 4-(2-chloroethyl)morpholinium chloride, has been confirmed through single-crystal X-ray studies, which show the morpholine ring adopting a stable chair conformation. researchgate.net

Significance as a Precursor in Organic Synthesis

The primary significance of this compound in academic and industrial research lies in its role as a versatile synthetic precursor. ontosight.ai The presence of the reactive chloroethyl group allows it to readily participate in nucleophilic substitution reactions, making it an excellent alkylating agent. ontosight.ai This reactivity is harnessed to introduce the morpholinoethyl moiety into a wide variety of molecules.

It is frequently used to alkylate nitrogen-containing heterocyclic compounds. For example, it is a key reagent in the N-alkylation of indoles to produce intermediates for cannabinoid receptor ligands. semanticscholar.org Similarly, it is used to alkylate imidazole (B134444) derivatives in the synthesis of compounds like nimorazole (B1678890). nih.gov The reaction often proceeds by treating the heterocyclic substrate with this compound hydrochloride in the presence of a base, such as potassium carbonate or potassium hydroxide (B78521). semanticscholar.orgnih.gov

Beyond nitrogen heterocycles, this compound reacts with a range of other nucleophiles. Early research demonstrated its reaction with sodium sulfite (B76179) to form sodium 2-(4-morpholino)ethyl sulfonate and with phenylmagnesium bromide (a Grignard reagent) to yield 4-(2-phenylethyl)morpholine. acs.org It also reacts with diethyl malonate to form diethyl-2-(4-morpholino)ethyl malonate. acs.org This broad reactivity makes it a fundamental building block for constructing more complex molecules in organic synthesis. cymitquimica.com

Table 1: Selected Synthetic Reactions of this compound

| Reactant | Reagent/Conditions | Product | Research Area |

| 7-methoxy-2-methyl-1H-indole | KOH, DMSO | 4-(2-(7-methoxy-2-methyl-1H-indol-1-yl)ethyl)morpholine | Cannabinoid Ligand Synthesis semanticscholar.org |

| 4(5)-[¹⁵N]nitro-[1,3-¹⁵N₂]imidazole | K₂CO₃ | [¹⁵N₃]Nimorazole | Medicinal Chemistry nih.gov |

| Sodium Sulfite | - | Sodium 2-(4-morpholino)ethyl sulfonate | Organic Synthesis acs.org |

| Phenylmagnesium Bromide | - | 4-(2-phenylethyl)morpholine | Organic Synthesis acs.org |

| Diethyl Malonate | - | Diethyl-2-(4-morpholino)ethyl malonate | Organic Synthesis acs.org |

| Indenyllithium | THF | N-(2-indenylethyl)morpholine | Organometallic Chemistry academicjournals.org |

Relevance in Contemporary Medicinal Chemistry and Drug Discovery

The morpholine ring is a recognized pharmacophore found in numerous approved drugs, and this compound serves as a crucial intermediate for introducing this moiety into pharmaceutically active molecules. fishersci.fisarex.com Its application in drug synthesis is well-established, and it remains a key starting material for several important therapeutic agents. chemicalbook.comalfa-chemical.comganeshremedies.com

One of the most notable drugs synthesized from this precursor is Nimorazole , an antiprotozoal agent that is also used as a radiosensitizer in the treatment of head and neck cancers. nih.govganeshremedies.com The synthesis involves the alkylation of a nitroimidazole derivative with this compound. nih.gov Other pharmaceuticals derived from this intermediate include:

Floredil (B1203482) : A vasodilator agent. fishersci.fisarex.com

Moracizine (Moricizine) : A Class IC antiarrhythmic drug, synthesized via a multi-step process where the morpholine group is introduced in the final step through alkylation. wikipedia.org

Pholcodine : An opioid cough suppressant. fishersci.fisarex.comchemicalbook.com

Morinamide (B1206486) : An antibiotic. fishersci.fisarex.com

Morclofone : A pharmaceutical intermediate. ganeshremedies.com

The compound's utility extends to the synthesis of novel compounds in drug discovery programs. For instance, it has been used in the preparation of potential DNA cross-linking antitumor agents and synthetic opiate analogues. chemicalbook.com Research into new cannabinoid (CB2) receptor ligands has also employed this compound to introduce the necessary side chain onto an indole (B1671886) core structure. semanticscholar.org

Table 2: Pharmaceuticals Synthesized Using this compound as an Intermediate

| Drug Name | Therapeutic Class | Reference(s) |

| Nimorazole | Antiprotozoal, Radiosensitizer | fishersci.finih.govganeshremedies.com |

| Floredil | Vasodilator | fishersci.fisarex.comganeshremedies.com |

| Moracizine (Moricizine) | Antiarrhythmic (Class IC) | wikipedia.org |

| Pholcodine | Antitussive (Cough Suppressant) | fishersci.fisarex.comganeshremedies.com |

| Morinamide | Antibiotic | fishersci.fisarex.com |

| Morclofone | Pharmaceutical Intermediate | ganeshremedies.com |

Overview of Research Directions and Applications

Current and emerging research continues to leverage the unique properties of this compound. Its established role as a synthetic intermediate ensures its continued use in pharmaceutical development and medicinal chemistry. pubcompare.ai Beyond the synthesis of known drugs, research is exploring its use in creating novel bioactive molecules and materials.

One active area of research is in organometallic chemistry. This compound is used to synthesize ligands for transition metal complexes. For example, it has been reacted with indenyllithium to create 4-(2-indenylethyl)morpholine, which is then used to form titanium and zirconium complexes that have potential applications in catalysis. academicjournals.org It has also been noted for its use in palladium complexes for catalytic applications.

In medicinal chemistry, research extends to creating potential new therapies. It has been used as a starting material in the development of potential antitumor agents and synthetic opiate analogues. chemicalbook.com Its application in synthesizing novel indole derivatives for targeting cannabinoid receptors highlights its importance in exploring new drug scaffolds. semanticscholar.org Furthermore, advanced applications in medical imaging are emerging, exemplified by the synthesis of isotopically labeled nimorazole from ¹⁵N-enriched precursors and this compound. This allows for hyperpolarization studies using techniques like SABRE-SHEATH, which can enhance NMR signals for metabolic imaging research. nih.gov The compound is also identified as a reagent in neurochemical research, underscoring its potential for developing probes and molecules to study the nervous system. pubcompare.ai

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(2-chloroethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPMTSHEXFEPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062931 | |

| Record name | Morpholine, 4-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-94-6 | |

| Record name | 4-(2-Chloroethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-(2-chloroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloroethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Chloroethyl Morpholine

Classical Synthetic Routes and Improvements

Classical methods for synthesizing 4-(2-chloroethyl)morpholine have been well-established, primarily involving nucleophilic substitution reactions. These routes are valued for their reliability and are subject to ongoing improvements to enhance yield and purity.

A primary route to this compound involves the reaction of morpholine (B109124) with a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane (B52838). This nucleophilic substitution reaction sees the nitrogen atom of the morpholine ring attacking one of the electrophilic carbons of the dihaloethane, displacing a halide ion.

The reaction is typically performed under controlled temperature conditions to manage the exothermic nature of the reaction and to minimize the formation of side products. The choice of the dihaloethane can influence the reaction conditions and outcomes. For instance, 1-bromo-2-chloroethane is often used, where the bromine atom serves as a better leaving group, facilitating the initial substitution. rsc.orgsemanticscholar.org

Improvements to this method often focus on the choice of base and solvent. Bases like cesium carbonate in acetonitrile (B52724) have been employed to facilitate the reaction. rsc.org The use of an appropriate base is crucial for neutralizing the hydrohalic acid formed during the reaction, which would otherwise protonate the morpholine, rendering it non-nucleophilic.

Table 1: Reaction of Morpholine with 1-Chloroethyl Derivatives

| Reactant A | Reactant B | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Morpholine | 1-Bromo-2-chloroethane | Cesium Carbonate | Acetonitrile | 42% | rsc.org |

| Morpholine | 1,2-Dichloroethane | Triethylamine | Diethyl Ether | - |

Note: Yields can vary based on specific reaction conditions.

Another widely used and efficient method is the conversion of 2-morpholinoethan-1-ol to this compound using a chlorinating agent, most commonly thionyl chloride (SOCl₂). chemicalbook.comprepchem.com In this reaction, the hydroxyl group of the alcohol is transformed into a good leaving group, which is subsequently displaced by a chloride ion from the thionyl chloride.

The reaction is often carried out in a suitable solvent like dichloromethane (B109758) or benzene (B151609). chemicalbook.comprepchem.com A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. chemicalbook.com The process typically involves adding the thionyl chloride to a cooled solution of the alcohol and then heating the mixture to ensure the completion of the reaction. chemicalbook.com This method is known for producing high yields of the corresponding hydrochloride salt, which can then be neutralized to obtain the free base. prepchem.com For example, one procedure reports a yield of 98.7% for the hydrochloride salt. prepchem.com

Table 2: Synthesis from 2-Morpholinoethan-1-ol

| Starting Material | Reagent | Solvent | Catalyst | Product Form | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Morpholinoethan-1-ol | Thionyl Chloride | Dichloromethane | DMF (catalytic) | Free Base | 74% | chemicalbook.com |

| 2-Morpholinoethan-1-ol | Thionyl Chloride | Benzene | - | Hydrochloride Salt | 98.7% | prepchem.com |

Often, the synthesis of this compound results in its hydrochloride salt, particularly when using reagents like thionyl chloride. prepchem.comcymitquimica.com To obtain the free base, a neutralization step is required. This is typically achieved by treating an aqueous solution of the hydrochloride salt with a base, such as sodium hydroxide (B78521), until the pH is alkaline (e.g., pH 11). academicjournals.orgprepchem.com

Following neutralization, the free base, which is an oil, can be extracted from the aqueous solution using an organic solvent like dichloromethane or toluene (B28343). academicjournals.orgprepchem.com The organic layer is then washed, dried over a drying agent like magnesium sulfate (B86663) or potassium carbonate, and the solvent is removed under reduced pressure. academicjournals.orgprepchem.com The crude product can be further purified by vacuum distillation to yield the pure this compound as a colorless oil. academicjournals.org This process is highly efficient, with reported yields as high as 86%. academicjournals.org

Advanced and Green Chemistry Approaches

Efforts have been made to develop synthetic protocols for related compounds that operate under catalyst-free and solvent-free conditions, which aligns with the principles of green chemistry. For instance, the synthesis of the related compound N-(2-aminoethyl)morpholine has been achieved by reacting morpholine with an aqueous solution of 2-bromoethylamine (B90993) hydrobromide without any additional solvent or catalyst. asianpubs.org In this case, morpholine itself acts as both a reactant and a solvent. asianpubs.org While not a direct synthesis of this compound, this approach demonstrates the potential for developing similar "greener" routes for its production, thereby reducing the environmental impact and simplifying the purification process.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. This technique has been successfully applied to reactions involving this compound hydrochloride as a reactant. For instance, it has been used in the synthesis of various derivatives where it serves as an alkylating agent. researchgate.netmdpi.comnih.gov

In these protocols, this compound hydrochloride is reacted with various nucleophiles in the presence of a base, such as potassium carbonate, under microwave irradiation. nih.gov The use of microwave heating can dramatically shorten the reaction time from hours to minutes and can lead to higher yields compared to conventional methods. mdpi.com This efficiency makes microwave-assisted synthesis a highly attractive option for the rapid and efficient production of compounds derived from this compound.

Ultrasound-Assisted Synthetic Strategies

Ultrasound-assisted synthesis, a branch of sonochemistry, has been explored as an efficient and environmentally conscious method for reactions involving this compound. This technique utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, which can lead to enhanced reaction rates, higher yields, and milder reaction conditions compared to conventional heating methods. mdpi.com

Research has demonstrated the advantages of sonochemical protocols in synthesizing various derivatives. For instance, in the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives, applying ultrasonic irradiation at 40°C for 30–60 minutes significantly improved both the reaction rate and product yield (up to 96%) when compared to the conventional reflux method which required 4–5 hours. mdpi.com Similarly, the ultrasound-assisted synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives from precursors including this compound hydrochloride resulted in significant yields ranging from 75% to 89%. researchgate.net

A comparative study on the O-alkylation of 4-hydroxybenzaldehyde (B117250) with this compound hydrochloride evaluated several green chemistry techniques. The ultrasound-assisted method, conducted for 2 hours at 50°C, yielded the desired product at 71%. mdpi.com While this was lower than the yield from conventional and microwave-assisted methods in this specific study, the benefits of sonochemistry, such as operational simplicity and reduced energy consumption, remain significant considerations for its application. mdpi.commdpi.com

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together with minimal or no solvent, represents a significant step towards more sustainable chemical synthesis. rsc.org This solvent-free approach can lead to unique reaction pathways and is often more energy-efficient than traditional solution-phase synthesis. rsc.org

The application of mechanochemical methods has been tested in reactions utilizing this compound hydrochloride. In a study comparing various synthetic routes for the preparation of 2-(3,4-disubstituted phenyl)benzoxazole derivatives, a mechanochemical approach was employed for the key O-alkylation step. The reaction between 4-hydroxybenzaldehyde and this compound hydrochloride under mechanochemical conditions (ball milling) for 2 hours resulted in a product yield of 72%. mdpi.com This result is competitive with other green methods like ultrasound-assisted synthesis, highlighting its potential as a viable and environmentally friendly alternative. mdpi.comrsc.org

Deep Eutectic Solvent (DES) Applications in Synthesis

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents in organic synthesis. mdpi.com These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are characterized by their low volatility, thermal stability, and biodegradability. mdpi.comrsc.org They can function as both the reaction medium and a catalyst, often leading to improved yields and simplified product isolation. mdpi.com

In the context of reactions involving this compound, DES has been used as a reaction medium. A study investigating the O-alkylation of 4-hydroxybenzaldehyde with this compound hydrochloride in a choline (B1196258) chloride:urea based DES reported a yield of 48%. mdpi.com While this yield was the lowest among the five methods tested in that particular study, the use of DES drastically simplifies reaction conditions and aligns with the principles of green chemistry. mdpi.commdpi.com The potential for DES to be recycled and its compatibility with a wide range of substrates make it an area of continued research for the synthesis of morpholine derivatives. mdpi.com

Synthesis of Salt Forms: this compound Hydrochloride

The hydrochloride salt of this compound is a common and stable form of the compound, widely used as an intermediate in organic synthesis. cymitquimica.comfishersci.fi

Preparation and Purification of Hydrochloride Salt

The synthesis of this compound hydrochloride is most commonly achieved through the chlorination of 2-morpholinoethanol (B138140) (also known as N-(2-hydroxyethyl)morpholine). A prevalent method involves reacting 2-morpholinoethanol with a chlorinating agent, such as thionyl chloride (SOCl₂), often in a suitable solvent like benzene or dichloromethane (DCM). chemicalbook.comprepchem.com

One high-yield laboratory preparation involves dissolving 2-morpholinoethanol in benzene and adding thionyl chloride dropwise while maintaining a cool temperature. The mixture is then refluxed for several hours. Upon cooling, the hydrochloride salt precipitates as a crystalline solid and can be collected by filtration. This method has been reported to achieve yields as high as 98.7%. prepchem.com Another variation uses DCM as the solvent and a catalytic amount of N,N-dimethyl-formamide (DMF). chemicalbook.com

An alternative route involves the reaction of morpholine with 2-chloroethanol (B45725) under acidic conditions, followed by the introduction of hydrogen chloride gas to precipitate the hydrochloride salt.

Purification of the resulting salt can be achieved through several methods. If the salt precipitates directly from the reaction mixture in a pure form, simple filtration may be sufficient. prepchem.com In other cases, recrystallization from a solvent system like ethanol (B145695)/ether is employed to achieve higher purity. The free base, this compound, can be obtained by neutralizing the hydrochloride salt with a base like sodium hydroxide, followed by extraction with an organic solvent and purification via distillation or column chromatography. chemicalbook.comacademicjournals.orgprepchem.com

| Starting Materials | Reagents | Solvent | Yield | Purification Method | Reference(s) |

| 2-Morpholinoethanol | Thionyl chloride | Benzene | 98.7% | Precipitation/Filtration | prepchem.com |

| 2-Morpholinoethanol | Thionyl chloride, DMF (cat.) | Dichloromethane (DCM) | 74% (free base) | Column Chromatography | chemicalbook.com |

| Morpholine | 2-Chloroethanol, H₂SO₄ | Ethanol | Not specified | Crystallization (Ethanol/Ether) |

Influence of Salt Formation on Stability and Solubility for Research

The conversion of this compound into its hydrochloride salt form significantly impacts its physical properties, which is crucial for its application in research and synthesis. As a hydrochloride salt, the compound typically appears as a white to off-white crystalline solid. cymitquimica.com

One of the primary advantages of salt formation is the enhancement of the compound's stability. cymitquimica.comsmolecule.com The salt form is generally less volatile and more resistant to degradation during storage compared to the free base. The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air, a critical consideration for handling and storage. fishersci.fi

Furthermore, the hydrochloride salt exhibits improved solubility in polar solvents, particularly water and alcohols like methanol (B129727). cymitquimica.comfishersci.fi This increased solubility enhances its utility in a variety of chemical reactions and pharmaceutical applications where aqueous or polar organic media are used. cymitquimica.com The improved stability and solubility of the hydrochloride salt make it a more convenient and reliable reagent for laboratory and industrial use compared to its free base form. cymitquimica.com

Yield Optimization and Scalability in Laboratory and Industrial Settings

Optimizing reaction yield and ensuring the scalability of a synthetic process are critical for both laboratory research and industrial production. For this compound and its derivatives, various strategies have been investigated to maximize efficiency.

Yield optimization often involves comparing different synthetic methodologies. As detailed in a comparative study, the O-alkylation of a substrate with this compound hydrochloride showed markedly different yields depending on the technique employed. Conventional heating in acetonitrile gave a 91% yield, microwave assistance provided an 89% yield, while ultrasound, mechanochemical, and DES-based methods gave yields of 71%, 72%, and 48%, respectively. mdpi.com This data indicates that for this specific transformation, conventional and microwave-assisted syntheses are superior in terms of yield.

Factors Affecting Reaction Yields and Purity

The synthesis of this compound, a valuable intermediate in the creation of various pharmaceutical compounds, can be achieved through several routes, most commonly involving the reaction of 2-morpholinoethanol with a chlorinating agent like thionyl chloride or the alkylation of morpholine with a 1,2-dihaloethane. chemicalbook.comprepchem.com The success of these syntheses, measured by yield and purity, is highly dependent on a range of factors including the choice of reagents, catalysts, solvents, and specific reaction conditions.

Reagents and Catalysts: The selection of the primary reagents and any accompanying catalysts is fundamental to the reaction's outcome.

Chlorinating Agent: Thionyl chloride (SOCl₂) is frequently used to convert the hydroxyl group of 2-morpholinoethanol into the desired chloride. The use of a catalytic amount of N,N-dimethyl-formamide (DMF) in this reaction has been documented to facilitate the process. chemicalbook.com An excess of thionyl chloride, as much as five equivalents, has been employed to drive the reaction to completion. chemicalbook.com

Starting Material: The synthesis can start from 2-morpholinoethanol or morpholine itself. chemicalbook.com When starting from the hydrochloride salt of this compound, neutralization with a base like aqueous sodium hydroxide is a straightforward method to obtain the free base. academicjournals.org

Base: In alkylation reactions, the choice of base is critical. For instance, in the N-alkylation of an indole (B1671886) with this compound hydrochloride, using a weaker base like potassium hydroxide (KOH) was found to be superior to a strong base such as sodium hydride (NaH). semanticscholar.org The use of KOH prevented undesirable C-alkylation side reactions, leading to a higher yield and simplifying product purification. semanticscholar.org In other preparations, potassium carbonate (K₂CO₃) has been used as the base. researchgate.net

Solvents: The solvent system plays a crucial role in reaction kinetics and product isolation. Dichloromethane (DCM) and benzene are common solvents for the reaction involving thionyl chloride. chemicalbook.comprepchem.com Dimethylformamide (DMF) has been used as a solvent for alkylation reactions of morpholine with 1-bromo-2-chloroethane. researchgate.net The choice of solvent can impact reaction time, temperature requirements, and the ease of downstream processing.

Reaction Conditions: Precise control over temperature and reaction duration is paramount for maximizing yield and minimizing the formation of impurities.

Temperature: The exothermic nature of the reaction between 2-morpholinoethanol and thionyl chloride necessitates careful temperature control. Procedures often involve cooling the reaction mixture with ice (to below 35°C or to 0°C) during the dropwise addition of thionyl chloride. chemicalbook.comprepchem.com Following the addition, the mixture may be heated to reflux or a moderate temperature (e.g., 40°C) for a set period to ensure the reaction completes. chemicalbook.comprepchem.com

Reaction Time: The duration of the reaction can vary significantly depending on the specific method, ranging from a few hours to overnight. chemicalbook.comprepchem.comresearchgate.net Progress is often monitored by Thin-Layer Chromatography (TLC) to determine the point of completion. chemicalbook.com

Purification Methods: The final purity of this compound is dictated by the purification strategy. Common techniques include:

Washing: Neutralizing excess acid or reagents is a key step. A wash with a saturated sodium bicarbonate solution is a documented method. chemicalbook.com

Extraction: Liquid-liquid extraction is used to separate the product from the aqueous phase after quenching the reaction. mdpi.com

Chromatography: Column chromatography is an effective method for obtaining a high-purity product, with eluents such as 3% methanol in DCM being used. chemicalbook.com

Distillation: For the free base, which is an oil, vacuum distillation can yield a pure product. academicjournals.org

Crystallization: When the hydrochloride salt is the target product, it can be precipitated and purified by crystallization from solvent systems like ethanol/ether. prepchem.com

The interplay of these factors is summarized in the table below, which presents data from various synthetic approaches.

| Starting Materials | Reagents & Solvents | Key Conditions | Purification | Yield | Reference |

|---|---|---|---|---|---|

| 2-Morpholinoethan-1-ol | Thionyl chloride (5 eq), DMF (cat.), DCM | 0°C then 40°C overnight | Wash (NaHCO₃), Column Chromatography | 74% | chemicalbook.com |

| Morpholine Ethanol | Thionyl chloride, Benzene | <35°C during addition, then reflux for 4h | Crystallization of HCl salt | 98.7% (HCl salt) | prepchem.com |

| This compound HCl | Aq. NaOH, Dichloromethane | Neutralization to pH 11 | Extraction, Vacuum Distillation | 86% | academicjournals.org |

| Morpholine | 1-Bromo-2-chloroethane, K₂CO₃, DMF | Room temperature, 6h | Conversion to HCl salt and crystallization | Not specified | researchgate.net |

Strategies for High-Yield Production in Research

Achieving high yields of this compound in a research setting requires the careful optimization of the synthetic protocols discussed previously. The primary strategies revolve around driving the reaction to completion while simplifying the purification process.

One of the most effective reported methods for producing the hydrochloride salt involves the reaction of morpholine ethanol with thionyl chloride in benzene. prepchem.com By maintaining a temperature below 35°C during the addition of the chlorinating agent and subsequently refluxing for four hours, a remarkable yield of 98.7% of this compound hydrochloride was achieved after collection of the crystalline precipitate. prepchem.com This strategy highlights the efficacy of direct crystallization for obtaining a high yield of the salt form, which can simplify purification by avoiding chromatography.

Another high-yield strategy focuses on the liberation of the free base from its hydrochloride salt. By dissolving the salt in water and neutralizing it with sodium hydroxide to a pH of 11, the free base can be extracted and purified by vacuum distillation to achieve an 86% yield. academicjournals.org This is a simple and efficient workup procedure when the free base is the desired final product.

For reactions where this compound is used as a reactant, the choice of subsequent reaction conditions can be informed by strategies that favor high yields. For example, when using this compound hydrochloride for N-alkylation, the use of pulverized potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) proved highly effective. semanticscholar.orgambeed.com This approach, which avoids strong, moisture-sensitive bases like sodium hydride, not only prevents side reactions but also facilitates a simpler extractive workup, removing the need for chromatographic purification and leading to a quantitative yield of the alkylated product. semanticscholar.org

A protocol involving 2-morpholinoethan-1-ol, a five-fold excess of thionyl chloride, and a catalytic amount of DMF in dichloromethane yielded 74% of the product after column chromatography. chemicalbook.com While the yield is lower than the 98.7% reported for the benzene-based synthesis, this method may be preferred in labs where the use of benzene is restricted. The strategy here relies on using a significant excess of the chlorinating agent to maximize conversion, followed by a robust purification step to ensure purity.

These examples underscore a common principle in high-yield synthesis: the reaction and purification steps should be considered in tandem. An ideal strategy either results in a product that can be easily isolated in high purity via precipitation or extraction or employs reaction conditions so clean that they obviate the need for laborious purification techniques like chromatography.

| Strategy | Starting Material | Reagents/Conditions | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| Chlorination and Precipitation | Morpholine ethanol | Thionyl chloride in Benzene; Reflux 4h | 98.7% (HCl Salt) | Very high yield; purification by crystallization. | prepchem.com |

| Neutralization and Distillation | This compound HCl | Aq. NaOH to pH 11 | 86% (Free Base) | Simple, non-chromatographic purification. | academicjournals.org |

| Excess Reagent and Chromatography | 2-Morpholinoethan-1-ol | Thionyl chloride (5 eq.)/DMF (cat.) in DCM; 40°C | 74% (Free Base) | Avoids use of benzene; ensures high purity. | chemicalbook.com |

| Optimized Base for N-Alkylation | 7-Methoxy-2-methyl-1H-indole and this compound HCl | KOH in DMSO | Quantitative | Avoids side reactions and chromatography. | semanticscholar.org |

Chemical Reactivity and Reaction Mechanisms of 4 2 Chloroethyl Morpholine

Nucleophilic Substitution Reactions of the Chloroethyl Moiety

The chloroethyl group in 4-(2-chloroethyl)morpholine readily participates in nucleophilic substitution reactions. This reactivity is due to the electrophilic nature of the carbon atom bonded to the chlorine atom.

This compound typically undergoes nucleophilic substitution via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In this single-step, concerted process, a nucleophile attacks the carbon atom from the side opposite to the chlorine atom (backside attack), leading to the displacement of the chloride ion. masterorganicchemistry.comlibretexts.orgucsd.edu The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile. masterorganicchemistry.comucsd.edu

The SN2 reaction mechanism involves a transition state where the nucleophile and the leaving group (chloride) are both partially bonded to the carbon atom. ucsd.edunumberanalytics.com This transition state has a trigonal bipyramidal geometry. ucsd.edunumberanalytics.com For the reaction to proceed efficiently, the nucleophile must have unhindered access to the electrophilic carbon. masterorganicchemistry.comucsd.edu

A variety of nucleophiles can be employed in SN2 reactions with this compound, including alkoxides, amines, and the anions of malonic esters. acs.org These reactions are fundamental to creating new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds, respectively.

The nitrogen atom within the morpholine (B109124) ring plays a significant role in the reactivity of the chloroethyl side chain. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to similar secondary amines like piperidine (B6355638). wikipedia.org

The reaction of this compound with alkoxides, such as sodium propoxide, is a classic example of the Williamson ether synthesis. wikipedia.orgacs.orgacs.org This SN2 reaction results in the formation of an ether. libretexts.org The alkoxide ion (RO⁻), a potent nucleophile, attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion. wikipedia.orglibretexts.org

Studies have investigated the rates of reaction of this compound with sodium propoxide in n-propyl alcohol. acs.org These reactions are typically carried out under anhydrous conditions to prevent the competing reaction of the alkoxide with any water present. francis-press.com Non-polar solvents like benzene (B151609) or toluene (B28343) can also be used. francis-press.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Sodium Propoxide | 4-(2-Propoxyethyl)morpholine | Williamson Ether Synthesis (SN2) |

The displacement of the chloride ion in this compound is a key step in the synthesis of various ethers, a process widely known as the Williamson ether synthesis. wikipedia.orglibretexts.orgpressbooks.pub This method is highly versatile for preparing both symmetrical and unsymmetrical ethers. wikipedia.org The reaction involves an alkoxide ion acting as a nucleophile and attacking the primary alkyl halide (the chloroethyl group), leading to the formation of an ether and a salt. wikipedia.org For instance, reacting this compound with the sodium salt of a phenol (B47542) (a phenoxide) will yield an aryl ether.

The efficiency of this SN2 reaction is highest with primary alkyl halides like the chloroethyl group in this compound. masterorganicchemistry.comlibretexts.org The use of polar aprotic solvents, such as dimethylformamide (DMF), can enhance the reaction rate by solvating the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion.

A study on the synthesis of novel naphthyloxy derivatives utilized this compound hydrochloride in reaction with α- and β-naphthol in the presence of potassium carbonate as a catalyst. ijstr.org The naphthol forms an alkoxide ion which then displaces the chloride to form the corresponding naphthyloxy ether. ijstr.org

| Reactant 1 | Nucleophile | Product Example |

| This compound | Phenoxide | Aryl-CH₂CH₂-morpholine |

| This compound | Naphthoxide | Naphthyloxyethyl-morpholine |

Cyclization and Ring-Forming Reactions

This compound is a valuable precursor in the synthesis of various heterocyclic compounds through cyclization reactions.

This compound serves as a key intermediate for the creation of more complex, biologically active heterocyclic systems. researchgate.netbeilstein-journals.org For example, it is used in the synthesis of 4-aminophthalazinones. beilstein-journals.org The synthesis involves the alkylation of 4-bromophthalazinone with this compound hydrochloride, followed by a palladium-catalyzed amination reaction. beilstein-journals.org

Furthermore, this compound is employed in the synthesis of benzoxazole (B165842) derivatives. mdpi.com In one study, it was reacted with 4-hydroxybenzaldehyde (B117250) to form an intermediate that was subsequently used to construct the benzoxazole ring system. mdpi.com These types of heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of pharmacologically active molecules. researchgate.netresearchgate.net Intramolecular cyclization strategies are also employed to create saturated nitrogen-containing heterocycles, which are prevalent in many top-selling pharmaceuticals. recercat.cat

Derivatization Strategies for Advanced Chemical Entities

This compound is a versatile bifunctional molecule, possessing a nucleophilic tertiary amine and a reactive alkyl chloride group. This structure makes it a valuable building block in organic synthesis for the creation of more complex molecules. Its primary role is as a morpholinoethylating agent, where it introduces the 4-(2-ethyl)morpholine moiety onto various substrates through its reactive chloroethyl group. This process is fundamental to derivatization strategies aimed at developing advanced chemical entities with specific physical, chemical, and biological properties. wikipedia.org

Alkylation Reactions

The chloroethyl group of this compound serves as a potent electrophile, making the compound an effective alkylating agent in nucleophilic substitution reactions. The reaction mechanism involves the displacement of the chloride ion, a good leaving group, by a nucleophile. This reactivity is harnessed to attach the morpholinoethyl group to a wide range of nucleophilic substrates, including phenols, thiols, and various heterocyclic systems. asianindexing.comnih.gov

These alkylation reactions are typically conducted under basic conditions. The base, such as potassium carbonate or cesium carbonate, deprotonates the nucleophilic group (e.g., a hydroxyl or thiol group), enhancing its nucleophilicity and facilitating the attack on the electrophilic carbon of the chloroethyl chain. mdpi.comijstr.org The choice of solvent and temperature is crucial for optimizing reaction yields and minimizing side reactions. Polar aprotic solvents like N,N-dimethyl-formamide (DMF) are commonly employed. researchgate.net

For instance, this compound hydrochloride is used to alkylate substituted 1,3,4-oxadiazole-2-thiols. In this reaction, the thiol group acts as the nucleophile, displacing the chloride to form a new carbon-sulfur bond, yielding 4-{2-[5-(substituted-phenyl)- Current time information in Bangalore, IN.rsc.orgoxadiazol-2-ylsulfanyl]-ethyl}-morpholine derivatives. nih.govresearchgate.net Similarly, it reacts with phenolic compounds, such as 4-hydroxybenzaldehyde and α- or β-naphthol, where the phenoxide ion, formed in the presence of a base, acts as the nucleophile. mdpi.comijstr.org The alkylation of imidazole (B134444) derivatives has also been demonstrated, with microwave irradiation being used to accelerate the reaction kinetics significantly.

| Nucleophilic Substrate | Product Class | Key Reaction Conditions | Reference |

|---|---|---|---|

| 5-Substituted-1,3,4-Oxadiazole-2-thiols | Oxadiazole-morpholine derivatives | Refluxing with this compound hydrochloride | nih.govresearchgate.net |

| Phenytoin (B1677684) | N-alkylated imidazolidine-2,4-dione | K₂CO₃, TBAI, DMF, room temperature | iucr.org |

| 4-Hydroxy-3-methoxybenzaldehyde | Morpholinoethyl-substituted benzaldehyde | Base (e.g., K₂CO₃), solvent | mdpi.com |

| α- and β-Naphthol | Naphthyloxy derivatives | K₂CO₃ | ijstr.org |

| 2,4,5-Triphenyl-1H-imidazole | N-alkylated imidazole | Microwave irradiation (100 W) |

Reactions with Amino Compounds to Form Amides and Amines

The alkylating capability of this compound extends to reactions with nitrogen-based nucleophiles, including primary and secondary amines, as well as the N-H group in certain heterocyclic structures. These reactions result in the formation of new carbon-nitrogen bonds, yielding more complex secondary or tertiary amines. The term "amides" in this context can refer to the alkylation of compounds containing an amide-like functional group.

A notable example is the alkylation of phenytoin, which contains an imidazolidine-2,4-dione ring system. In the presence of potassium carbonate and a phase-transfer catalyst like tetra-n-butylammonium bromide, this compound hydrochloride reacts with phenytoin to yield 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione. iucr.org This reaction proceeds for 48 hours at room temperature in DMF. iucr.org

Furthermore, this compound is a key intermediate in the synthesis of the antidepressant drug moclobemide. asianpubs.org This synthesis involves the reaction of this compound with p-chlorobenzamide, although specific reaction pathways can vary. More directly, it can react with other amines; for example, its reaction with morpholine in an aqueous alkaline medium can lead to the formation of 1,2-bismorpholinoethane. researchgate.net These reactions underscore the utility of this compound in constructing molecules with multiple amine functionalities.

Preparation of Organometallic Complexes

This compound serves as a precursor for the synthesis of specialized ligands used in the preparation of organometallic complexes. The strategy typically involves a two-step process: first, the this compound is reacted with another molecule to form a multidentate ligand, which is then coordinated to a metal center.

One prominent application is in the synthesis of telluroether ligands. For example, this compound reacts with an in-situ generated aryl tellurolate (ArTeNa) under an inert atmosphere to create monodentate and bidentate telluroether ligands. rsc.org These ligands, which contain both a 'soft' tellurium donor site and a 'hard' nitrogen or oxygen donor from the morpholine ring, are then used to synthesize complexes with transition metals like rhodium(III) and palladium(II). rsc.org

Another example involves the synthesis of amido-tethered cyclopentadienyl-type ligands. In this approach, this compound is first reacted with indenyllithium to produce 4-(2-indenylethyl)morpholine. academicjournals.org This new ligand, which features a cyclopentadienyl (B1206354) moiety linked to a morpholine group, can then be deprotonated and reacted with metal tetrachlorides, such as TiCl₄·2THF or ZrCl₄·2THF, to form novel titanium and zirconium complexes. academicjournals.org These complexes, like 4-(2-indenylethyl)morpholinezirconium dichloride, are of interest in the field of catalysis. academicjournals.org

| Ligand Precursor | Metal Salt | Resulting Complex | Reference |

|---|---|---|---|

| Telluroether ligands (from this compound and ArTeNa) | RhCl₃·3H₂O | Rhodium(III) complexes [RhCl₂(L)₄][ClO₄] | rsc.org |

| Telluroether ligands (from this compound and ArTeNa) | Na₂PdCl₄ | Palladium(II) complexes | rsc.org |

| 4-(2-Indenylethyl)morpholine (from this compound and indenyllithium) | TiCl₄·2THF | 4-(2-Indenylethyl)morpholinetitanium dichloride | academicjournals.org |

| 4-(2-Indenylethyl)morpholine (from this compound and indenyllithium) | ZrCl₄·2THF | 4-(2-Indenylethyl)morpholinezirconium dichloride | academicjournals.org |

Computational Chemistry Studies on Reaction Pathways

Computational chemistry provides powerful tools to investigate the reactivity and reaction mechanisms of molecules like this compound at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights that complement experimental findings, helping to predict and rationalize chemical behavior.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms, optimizing molecular geometries, and analyzing transition states. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been employed to compare theoretically optimized structures with geometries determined experimentally through X-ray crystallography. iucr.orgnih.gov

In the study of 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione, synthesized from this compound hydrochloride, the DFT-optimized structure showed close agreement with the solid-state structure, validating the computational model. iucr.org Such studies also allow for the analysis of frontier molecular orbitals (HOMO and LUMO), the energy gap between which influences the molecule's electronic properties and reactivity patterns.

Furthermore, DFT can be used to generate molecular electrostatic potential maps, which illustrate the charge distribution on the molecular surface. For molecules containing the morpholine moiety, the oxygen atom typically shows the most negative potential, identifying it as a primary site for electrophilic attack, while the nitrogen atom also displays a negative potential. This information is crucial for understanding intermolecular interactions and predicting reaction pathways. Although direct DFT studies on the transition states of this compound reactions are not widely published, the application of DFT to its derivatives demonstrates the method's power in elucidating structural and electronic properties that govern its reactivity. iucr.org

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and dynamic behavior in solution. While specific MD studies focusing solely on the reactivity of this compound are not prominent in the literature, the technique is applied to larger systems containing the morpholinoethyl moiety to understand how this group influences molecular interactions.

For example, MD simulations have been used to study bitopic ligands that incorporate a morpholine-containing linker. researchgate.net These simulations help to understand how the linker, derived from a precursor like this compound, orients itself within a biological receptor, revealing possible exit vectors from binding pockets. researchgate.net This information is critical for drug design and understanding ligand-receptor interactions.

In studies of related, more complex molecules, MD simulations reveal time-dependent structural information, such as the rotational freedom around the ethylene (B1197577) bridge connecting the morpholine ring to another part of the molecule. These simulations can show that the molecule exists as a dynamic ensemble of different conformations in solution, with rapid interconversion between them. Ab initio MD (AIMD) simulations have also been used to study the reaction mechanisms of amines with CO₂, which can provide a model for understanding proton transfer and intermediate stability in reactions involving amine-containing compounds like this compound in aqueous environments. uregina.ca These examples highlight the potential of MD simulations to predict how the conformational dynamics of the morpholinoethyl group can impact its accessibility and reactivity in complex chemical and biological systems.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-(2-Chloroethyl)morpholine, providing detailed information about the hydrogen and carbon atomic framework.

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the presence and connectivity of hydrogen atoms within the this compound molecule. The spectrum provides characteristic signals corresponding to the protons of the morpholine (B109124) ring and the chloroethyl side chain.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum shows distinct peaks. academicjournals.org The protons on the carbon atoms adjacent to the nitrogen in the morpholine ring and the protons of the ethyl group appear as triplets, a result of splitting by neighboring protons. Specifically, the spectrum exhibits a triplet at approximately δ 2.3 ppm corresponding to the two protons on the nitrogen-bound carbon of the ethyl group (N-CH₂), and another triplet at δ 3.2 ppm for the two protons on the chlorine-bound carbon (Cl-CH₂). academicjournals.org The four protons on the morpholine ring carbons adjacent to the nitrogen (C-N) appear as a singlet at δ 2.10 ppm, while the four protons on the carbons adjacent to the oxygen (C-O) present as a broad singlet around δ 3.3 ppm. academicjournals.org

When analyzed in a different solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the chemical shifts are slightly different. The spectrum shows a triplet at δ 3.69 (J = 6.9 Hz) for the chloro-substituted methylene (B1212753) group (Cl-CH₂), a multiplet at δ 3.57 (J = 4.5 Hz) for the methylene groups next to the oxygen in the morpholine ring, a triplet at δ 2.64 (J = 6.9 Hz) for the methylene group attached to the morpholine nitrogen, and a triplet at δ 2.43 (J = 4.5 Hz) for the methylene groups next to the nitrogen in the morpholine ring. chemicalbook.com These assignments are crucial for verifying the successful synthesis and purity of the compound. leyan.com

Table 1: ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (δ ppm) in CDCl₃ academicjournals.org | Chemical Shift (δ ppm) in DMSO-d₆ chemicalbook.com |

|---|---|---|

| -CH₂-Cl | 3.2 (t, J = 5Hz) | 3.69 (t, J = 6.9 Hz) |

| -CH₂-N (ethyl) | 2.3 (t, J = 5Hz) | 2.64 (t, J = 6.9 Hz) |

| -CH₂-N (morpholine) | 2.10 (s) | 2.43 (t, J = 4.5 Hz) |

t = triplet, s = singlet, br s = broad singlet, m = multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

In deuterated chloroform (CDCl₃), the spectrum shows four distinct signals corresponding to the different carbon environments in the molecule. academicjournals.org The carbon atom bonded to chlorine (C-Cl) appears at approximately δ 40.6 ppm. The carbon atoms of the morpholine ring adjacent to the nitrogen atom (C-N) resonate at δ 53.6 ppm. The carbon atom of the ethyl group attached to the nitrogen appears at δ 60.0 ppm, and the carbon atoms of the morpholine ring adjacent to the oxygen atom (C-O) are observed at δ 66.7 ppm. academicjournals.org This data is essential for confirming the complete carbon framework of the compound.

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Carbon Atom | Chemical Shift (δ ppm) academicjournals.org |

|---|---|

| C-Cl | 40.6 |

| C-N (morpholine) | 53.6 |

| C-N (ethyl) | 60.0 |

For more complex molecules derived from this compound, or to unambiguously assign proton and carbon signals, two-dimensional (2D) NMR techniques are employed. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity.

COSY (¹H-¹H) experiments identify protons that are coupled to each other, typically on adjacent carbon atoms. This helps to trace the proton-proton networks within the morpholine ring and the ethyl side chain.

HSQC (¹H-¹³C) provides a correlation map between protons and the carbon atoms they are directly attached to. This allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (¹H-¹³C) reveals correlations between protons and carbons that are two or three bonds apart. ceitec.cz This is particularly useful for identifying the connection point between the chloroethyl group and the nitrogen atom of the morpholine ring, as it would show a correlation between the protons on the N-CH₂ of the ethyl group and the carbons of the morpholine ring adjacent to the nitrogen. researchgate.netresearchgate.net

These advanced techniques are crucial in confirming the structures of novel compounds synthesized using this compound as a starting material or intermediate. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrational modes of its specific bonds. Strong C-H stretching vibrations from the saturated hydrocarbon portions of the molecule are observed in the 2830-2950 cm⁻¹ region. academicjournals.org

The spectrum also shows key vibrations for the heterocyclic ring and the chloroalkyl chain. A strong band appearing around 1300 cm⁻¹ is attributed to the C-O-C stretching vibration of the ether linkage within the morpholine ring. academicjournals.org The C-N stretching vibrations of the tertiary amine are visible as bands around 1460 cm⁻¹ and 1010 cm⁻¹. academicjournals.org Finally, a weak absorption band at approximately 620 cm⁻¹ is characteristic of the C-Cl stretching vibration. academicjournals.org

Table 3: Characteristic IR Absorption Bands for this compound (neat)

| Vibrational Mode | Wavenumber (cm⁻¹) academicjournals.org |

|---|---|

| C-H stretch | 2950 (s), 2860 (m), 2830 (m) |

| C-N stretch | 1460 (s), 1010 (s) |

| C-O-C stretch | 1300 (s) |

s = strong, m = medium, w = weak

Through analysis of the IR spectrum, the key functional groups of this compound can be readily identified. The presence of bands in the C-H stretching region confirms the aliphatic nature of the molecule. The distinct C-O-C ether stretch confirms the morpholine ring's oxygen heteroatom. academicjournals.org The identification of C-N stretching bands verifies the tertiary amine functionality of the morpholine nitrogen. academicjournals.org The C-Cl absorption, although sometimes weak, confirms the presence of the chloroethyl group. The absence of strong, broad bands in the 3200-3500 cm⁻¹ region indicates the lack of N-H or O-H functional groups, which is consistent with the structure of this tertiary amine.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of this compound. Through various MS techniques, researchers can confirm the compound's identity and elucidate its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which is critical for confirming its elemental composition. For the hydrochloride salt of this compound, the monoisotopic mass has been computationally determined to be 185.0374194 Da. nih.govnih.gov This value corresponds to the protonated molecule [M+H]⁺ of the free base, which has a molecular formula of C₆H₁₂ClNO. The precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, making it an indispensable technique for unambiguous identification. The presence of a chlorine atom results in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope. neu.edu.tr

Fragmentation Patterns and Structural Confirmation

The fragmentation of this compound in a mass spectrometer provides a molecular fingerprint that confirms its structure. As a tertiary amine, fragmentation is dominated by alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org

A key fragmentation pathway for this compound involves the loss of the chloroethyl group. The most prominent peak observed in its mass spectrum is typically at an m/z of 100. nih.gov This peak corresponds to the stable morpholinomethyl cation ([C₅H₁₀NO]⁺) formed by the cleavage of the bond between the nitrogen and the chloroethyl side chain. Other significant, though less intense, fragments are observed at m/z values of 42 and 56. nih.gov These fragmentation patterns are crucial for confirming the connectivity of the morpholine ring and the chloroethyl substituent.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS can be employed to monitor the progress of chemical reactions, such as nucleophilic substitutions involving the chloroethyl group. The NIST Mass Spectrometry Data Center contains reference spectra for this compound, which can be used for identification purposes in GC-MS analyses. nih.gov The data includes a main library spectrum with 70 total peaks and a replicate library spectrum with 21 peaks, both showing a top peak at an m/z of 100. nih.gov

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. Studies on the hydrochloride salt of this compound have revealed precise details about its crystal structure and molecular conformation.

Crystal Structure Determination of Hydrochloride Salt

The crystal structure of 4-(2-Chloroethyl)morpholinium chloride (C₆H₁₃ClNO⁺·Cl⁻) has been determined through single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the triclinic space group P-1. nih.govresearchgate.net The analysis reveals a single hydrogen-bonding interaction between the morpholinium N-H group and the chloride anion (Cl⁻). researchgate.net

Table 1: Crystallographic Data for 4-(2-Chloroethyl)morpholinium chloride

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | nih.govresearchgate.net |

| a | 6.9876 (3) Å | researchgate.net |

| b | 8.1549 (4) Å | researchgate.net |

| c | 8.6495 (3) Å | researchgate.net |

| α | 63.530 (2)° | researchgate.net |

| β | 85.004 (3)° | researchgate.net |

| γ | 85.179 (2)° | researchgate.net |

| Volume (V) | 438.97 (3) ų | researchgate.net |

This data was collected at a temperature of 120 K. researchgate.net

Conformational Analysis (e.g., Morpholine Ring Chair Conformation)

The crystallographic data confirms that the morpholine ring in 4-(2-Chloroethyl)morpholinium chloride adopts a stable chair conformation. researchgate.net This is the expected low-energy conformation for six-membered saturated heterocyclic rings. The chair form minimizes steric and torsional strain within the ring. The 2-chloroethyl substituent is attached to the nitrogen atom of the morpholine ring. The solid-state structure is stabilized by a hydrogen bond between the protonated nitrogen of the morpholinium cation and the chloride anion, with a measured N···Cl distance of 3.036 Å. researchgate.net

Hydrogen Bonding Interactions in Crystalline State

In the crystalline form of 4-(2-Chloroethyl)morpholinium chloride, the structure is significantly influenced by hydrogen bonding. researchgate.netiucr.org The primary interaction is a single, distinct hydrogen bond between the morpholinium N-H group and the chloride (Cl⁻) anion. researchgate.netiucr.org This interaction is a key feature defining the crystal packing. The hydrogen atom on the nitrogen was located in a difference Fourier synthesis, and its position was refined during the crystallographic analysis. iucr.org In one study, the N-H···Cl distance was determined to be 3.036 Å. iucr.org The morpholine ring itself adopts a stable chair conformation. researchgate.netiucr.org

The conformation of the chloroethyl side chain is defined by several key torsion angles. For 4-(2-Chloroethyl)morpholinium chloride, these angles are C2—C3—N4—C7 [-177.50 (12)°], C3—N4—C7—C8 [162.71 (13)°], and N4—C7—C8—Cl1 [86.66 (15)°]. iucr.org

Crystallographic Data and Space Group Analysis

Single-crystal X-ray studies have provided detailed crystallographic data for 4-(2-Chloroethyl)morpholinium chloride (C₆H₁₃ClNO⁺·Cl⁻). researchgate.net The compound crystallizes in the triclinic space group P-1. researchgate.netnih.gov This analysis, conducted at a temperature of 120 K, yields precise unit cell dimensions and other key parameters that define the crystal lattice. researchgate.netiucr.org

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃Cl₂NO | researchgate.netnih.gov |

| Molecular Weight | 186.07 g/mol | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.netnih.gov |

| a (Å) | 6.9876 (3) | researchgate.net |

| b (Å) | 8.1549 (4) | researchgate.net |

| c (Å) | 8.6495 (3) | researchgate.net |

| α (°) | 63.530 (2) | researchgate.net |

| β (°) | 85.004 (3) | researchgate.net |

| γ (°) | 85.179 (2) | researchgate.net |

| Volume (ų) | 438.97 (3) | researchgate.net |

| Z (formula units/cell) | 2 | researchgate.netnih.gov |

| Temperature (K) | 120 | researchgate.netiucr.org |

| Calculated Density (Mg m⁻³) | 1.408 | researchgate.net |

| R-factor | 0.028 | researchgate.netiucr.org |

Thermal Analysis Techniques

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and phase behavior of materials containing this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is utilized to assess the thermal stability of this compound hydrochloride by monitoring its mass loss as a function of temperature. Studies indicate that the compound undergoes decomposition, with one source suggesting monitoring its decomposition above 185°C. This aligns with its reported melting point of 180-185°C with decomposition. sigmaaldrich.com

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. tainstruments.com For materials incorporating this compound, DSC provides insights into phase transitions and thermal behavior. In the study of CEMHD-grafted carboxymethyl cellulose (B213188) hydrogels, DSC was used alongside TGA to characterize the material. researchgate.netresearchgate.net The results demonstrated that higher concentrations of the morpholine derivative markedly altered the thermal characteristics of the polymer. researchgate.netresearchgate.net

| Technique | Sample | Key Finding | Source |

|---|---|---|---|

| TGA | This compound hydrochloride | Decomposes above 185°C. | |

| TGA / DSC | Carboxymethyl cellulose hydrogels grafted with CEMHD | Increased concentration of CEMHD improved thermal stability and altered thermal characteristics. | researchgate.netresearchgate.net |

Advanced Microscopic Techniques for Material Characterization

Advanced microscopy offers high-resolution visualization of material surfaces, which is crucial for understanding the effects of chemical modifications on morphology.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for obtaining high-resolution images of a sample's surface topography. nanoscience.commdpi.com In the context of materials science, SEM has been instrumental in characterizing the surface morphology of composite materials containing this compound.

Specifically, in studies of carboxymethyl cellulose (CMC) hydrogels, SEM analysis revealed that the incorporation of this compound hydrochloride resulted in significant modifications to the polymer's surface. researchgate.netresearchgate.net This indicates that the compound plays a role in altering the microstructure of the hydrogel, a finding that is critical for developing functional biomaterials. researchgate.netresearchgate.net The changes in surface morphology observed via SEM correlate with the altered physical and thermal properties of the hydrogels. researchgate.net

Applications of 4 2 Chloroethyl Morpholine in Medicinal Chemistry Research

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

In the field of medicinal chemistry, 4-(2-chloroethyl)morpholine serves as a crucial precursor in the multi-step synthesis of several commercially significant drugs. It acts as an alkylating agent, enabling the covalent attachment of the morpholinoethyl side chain to a core molecular scaffold. This process is fundamental to the construction of the final drug molecules, including antispasmodics, analgesics, vasodilators, antiprotozoal agents, and antitubercular drugs.

Precursor for Antispasmodic Drugs (e.g., Pinaverium (B1222119) Bromide)

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker with high selectivity for the smooth muscle of the gastrointestinal tract. The synthesis of pinaverium bromide involves the use of this compound to introduce the characteristic morpholinoethyl ether side chain.

Several synthetic routes have been developed, which generally involve a condensation reaction between a dihydronopol derivative and this compound. nih.govresearchgate.net In a common pathway, dihydronopol is reacted with this compound hydrochloride in the presence of a base like sodium hydroxide (B78521). nih.gov This step forms an intermediate which is then further reacted with 2-bromo-4,5-dimethoxybenzyl bromide to yield the final quaternary ammonium (B1175870) compound, pinaverium bromide. researchgate.net The morpholine (B109124) group is a key structural feature of the final API.

| Reactant 1 | Reactant 2 | Key Condition | Product |

| Dihydronopol | This compound | Base (e.g., NaOH) | Pinaverium Intermediate |

| Pinaverium Intermediate | 2-bromo-4,5-dimethoxybenzyl bromide | Heating in Solvent | Pinaverium Bromide |

Intermediate for Analgesics (e.g., Pholcodine)

Pholcodine is an opioid cough suppressant (antitussive) that is structurally related to morphine. Its chemical name, morpholinylethylmorphine, directly indicates its composition. The synthesis of pholcodine involves the alkylation of the phenolic hydroxyl group of morphine.

In this synthesis, morphine acts as the nucleophile, and this compound serves as the alkylating agent to form an ether linkage. This reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group on the morphine molecule, making it a more potent nucleophile. The subsequent nucleophilic substitution reaction attaches the morpholinoethyl group to the morphine backbone, yielding pholcodine.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Morphine | This compound | Williamson Ether Synthesis | Pholcodine |

Synthesis of Vasodilators (e.g., Floredil)

Development of Antiprotozoal Agents (e.g., Nimorazole)

Nimorazole (B1678890) is a 5-nitroimidazole drug used in the treatment of anaerobic protozoal infections and as a radiosensitizer in cancer therapy. The synthesis of nimorazole relies on the N-alkylation of a nitroimidazole ring with this compound.

The process typically involves reacting 5-nitroimidazole with this compound. nih.gov To facilitate the reaction, the nitroimidazole is often first converted to its sodium salt or reacted in the presence of a base like potassium carbonate. mdpi.comwikipedia.org This enhances the nucleophilicity of the imidazole (B134444) nitrogen, which then attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion and forming the final product, nimorazole. mdpi.comwikipedia.org

| Reactant 1 | Reactant 2 | Key Condition | Product |

| 5-Nitroimidazole | This compound | Base (e.g., K2CO3) | Nimorazole |

Synthesis of Antitubercular Drugs (e.g., Morinamide)

Morinamide (B1206486) is an antitubercular agent and a derivative of pyrazinamide (B1679903). While some chemical databases list this compound as an intermediate for morinamide, the established and primary synthesis route for morinamide is a Mannich reaction. This reaction involves the aminomethylation of pyrazinamide using formaldehyde (B43269) and morpholine.

In this well-documented synthesis, pyrazinamide, formaldehyde, and morpholine are reacted together, typically in an aqueous or alcoholic solvent, to form N-(morpholinomethyl)pyrazinamide, which is morinamide. Therefore, morpholine itself, rather than its chloroethyl derivative, is the direct precursor in the standard synthesis of this particular drug.

| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Product |

| Pyrazinamide | Formaldehyde | Morpholine | Mannich Reaction | Morinamide |

Precursor to Pravadoline

Pravadoline is an analgesic agent with a complex mechanism of action. Its synthesis involves the incorporation of a morpholinoethyl side chain onto an indole (B1671886) core structure. Research has detailed a synthetic approach where a 3-aroylindole intermediate is first prepared. mdpi.comwikipedia.org This indole derivative is then alkylated using this compound to yield pravadoline. mdpi.comwikipedia.org The reaction involves the deprotonation of the indole nitrogen with a suitable base, creating a nucleophilic center that subsequently attacks the electrophilic carbon of this compound, forming the final product.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 3-Aroylindole Intermediate | This compound | N-Alkylation | Pravadoline |

Intermediate for Moclobemide Synthesis

This compound serves as a key precursor in the synthesis of the antidepressant drug Moclobemide. The direct intermediate for Moclobemide is 4-(2-aminoethyl)morpholine (B49859), which is readily synthesized from this compound through nucleophilic substitution of the chlorine atom with an amino group.

The established synthesis of Moclobemide involves the coupling of 4-(2-aminoethyl)morpholine with 4-chlorobenzoyl chloride. researchgate.neterowid.org This reaction is typically carried out in the presence of a mild base like pyridine. researchgate.net Various synthetic strategies for Moclobemide have been developed to improve yield and environmental safety, but they consistently rely on 4-(2-aminoethyl)morpholine as the amine source. researchgate.netresearchgate.net For instance, an alternative approach involves treating morpholine with 2-bromoethylamine (B90993) hydrochloride to produce the N-(2-aminoethyl)morpholine intermediate, which is then reacted with p-chlorobenzoic acid in the presence of solid catalysts. asianpubs.org Another patented method describes the synthesis of the 4-(2-amino) ethyl morpholine intermediate from acrylamide (B121943) and morpholine. google.com Regardless of the specific route to obtain the immediate precursor, the synthesis fundamentally relies on a molecule containing the morpholinoethyl structure, for which this compound is a primary starting material. The morpholine ring itself is considered a key structural component for the antidepressant activity of Moclobemide. researchgate.netnih.gov

Development of Potential DNA Cross-Linking Antitumor Agents

The N,N-bis-(2-chloroethyl)amine functional group is the defining feature of nitrogen mustards, a class of alkylating agents used in chemotherapy that exert their cytotoxic effects by forming DNA crosslinks. frontiersin.orgmdpi.comnih.gov The reactive 2-chloroethyl moiety in this compound makes it a valuable synthon for creating novel antitumor agents designed to interact with DNA.

Researchers have incorporated the nitrogen mustard pharmacophore into various molecular scaffolds to improve selectivity and efficacy. For example, novel chalcone (B49325) analogs bearing a bis-(2-chloroethyl) amine group have been synthesized and identified as potent agents against triple-negative breast cancer cell lines, with IC50 values in the low micromolar range. nih.gov Similarly, 1,3,5-triazine (B166579) derivatives substituted with 2-chloroethylamino fragments have demonstrated significant cytotoxic activity against human colon cancer cell lines. researchgate.netnih.gov

The morpholine moiety itself is also frequently integrated into DNA-targeting anticancer agents. A series of bisnaphthalimide derivatives containing a 4-morpholine group were designed as DNA binding agents and Topoisomerase I inhibitors. nih.gov One of the lead compounds from this series, A6, exhibited potent anticancer efficiency in a gastric cancer (MGC-803) xenograft tumor model and was found to induce S-phase cell cycle arrest. nih.gov Other research has focused on 2-morpholino-4-anilinoquinoline derivatives, which have shown promising anticancer potential against the HepG2 cell line. rsc.org These studies highlight the strategy of using the reactive chloroethyl group and the morpholine scaffold, both present in this compound, to develop new classes of potential DNA-targeting antitumor drugs.